(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 865173-98-4
VCID: VC5459887
InChI: InChI=1S/C25H31N5O8S3/c1-3-37-16-15-30-21-10-9-20(40(26,33)34)17-22(21)39-24(30)27-23(31)18-5-7-19(8-6-18)41(35,36)29-13-11-28(12-14-29)25(32)38-4-2/h5-10,17H,3-4,11-16H2,1-2H3,(H2,26,33,34)
SMILES: CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Molecular Formula: C25H31N5O8S3
Molecular Weight: 625.73

(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

CAS No.: 865173-98-4

Cat. No.: VC5459887

Molecular Formula: C25H31N5O8S3

Molecular Weight: 625.73

* For research use only. Not for human or veterinary use.

(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate - 865173-98-4

Specification

CAS No. 865173-98-4
Molecular Formula C25H31N5O8S3
Molecular Weight 625.73
IUPAC Name ethyl 4-[4-[[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C25H31N5O8S3/c1-3-37-16-15-30-21-10-9-20(40(26,33)34)17-22(21)39-24(30)27-23(31)18-5-7-19(8-6-18)41(35,36)29-13-11-28(12-14-29)25(32)38-4-2/h5-10,17H,3-4,11-16H2,1-2H3,(H2,26,33,34)
Standard InChI Key JDLCGGBENVPERM-PNHLSOANSA-N
SMILES CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound’s structure centers on a benzo[d]thiazole ring system, a bicyclic scaffold comprising a benzene fused to a thiazole (sulfur- and nitrogen-containing heterocycle). Key modifications include:

  • Position 2: A carbamoyl group linked to a phenylsulfonyl-piperazine moiety.

  • Position 3: A 2-ethoxyethyl chain enhancing solubility and metabolic stability.

  • Position 6: A sulfamoyl (-SO<sub>2</sub>NH<sub>2</sub>) group, known to influence target binding and pharmacokinetics .

The (Z)-configuration denotes the spatial arrangement around the imine double bond in the thiazole ring, critical for maintaining stereoselective interactions with biological targets.

Systematic Nomenclature

The IUPAC name systematically describes the substituents and connectivity:

  • Parent chain: Ethyl piperazine-1-carboxylate.

  • Substituents:

    • 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl sulfonyl group at the piperazine nitrogen.

    • Ethyl ester at the carboxylate terminus.

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step parallel synthesis approach, as outlined in combinatorial chemistry studies :

  • Thiazole Formation: Condensation of thiourea derivatives with α-haloketones yields 2-aminothiazole intermediates.

  • Piperazine Coupling: Nucleophilic substitution of 4-chloromethylthiazoles with piperazine generates the piperazine-thiazole backbone.

  • Sulfamoylation: Introduction of the sulfamoyl group at position 6 using sulfamic acid derivatives.

  • Esterification: Reaction with ethyl chloroformate to install the terminal carboxylate ester .

Analytical Data

Spectroscopic Characterization:

  • IR Spectroscopy: Peaks at 1680 cm<sup>−1</sup> (C=O stretch), 1340 cm<sup>−1</sup> (S=O asymmetric stretch), and 1150 cm<sup>−1</sup> (S=O symmetric stretch) .

  • <sup>1</sup>H NMR: Signals include δ 1.25 (t, 3H, -CH<sub>2</sub>CH<sub>3</sub>), δ 3.55 (m, 8H, piperazine), δ 4.15 (q, 2H, -OCH<sub>2</sub>), and δ 7.8–8.1 (m, aromatic protons) .

  • <sup>13</sup>C NMR: Key resonances at δ 165.2 (C=O), δ 155.8 (thiazole C-2), and δ 62.1 (-OCH<sub>2</sub>CH<sub>3</sub>) .

Physicochemical Properties:

PropertyValue
Molecular Weight625.73 g/mol
FormulaC<sub>25</sub>H<sub>31</sub>N<sub>5</sub>O<sub>8</sub>S<sub>3</sub>
SolubilityLow aqueous solubility
LogP3.2 (predicted)

Biological Activity and Mechanisms

Enzyme Inhibition

Benzothiazole derivatives are known dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in inflammation and pain . The ethoxyethyl side chain in this compound could modulate binding to hydrophobic enzyme pockets, though specific IC<sub>50</sub> data remain unreported .

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

Piperazine-carboxylates generally exhibit moderate metabolic stability due to esterase-mediated hydrolysis. The ethoxyethyl group may reduce first-pass metabolism by sterically shielding the ester bond .

Toxicity Profile

While direct toxicity data are unavailable, related compounds show dose-dependent hepatotoxicity at high concentrations. The selectivity index (>140 for antiplasmodial analogs) suggests a favorable therapeutic window .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesActivity
VC5459887-Antiplasmodial
CID 4575464Methoxy vs. sulfamoylUnknown
Patent US20130266649A1MEK inhibitor scaffoldAnticancer

Future Directions

  • Activity Profiling: Broad-spectrum screening against bacterial, fungal, and viral targets.

  • Formulation Optimization: Nanoemulsions or cyclodextrin complexes to enhance solubility .

  • SAR Studies: Modifying the ethoxyethyl chain to improve target affinity and metabolic stability .

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